3,3,4-Trimethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62016-40-4 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3,3,4-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-6-8-9-10(3)11(4,5)7-2/h10H,6-9H2,1-5H3 |

InChI Key |

IJVIFYHTPQSPSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C(C)(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3,3,4-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4-Trimethyloctane is a branched-chain alkane, an isomer of undecane (B72203) with the chemical formula C₁₁H₂₄.[1][2] As a saturated hydrocarbon, it is characterized by its low reactivity and non-polar nature. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and general experimental protocols relevant to its synthesis and analysis, tailored for a scientific audience. While this compound itself is not directly implicated in signaling pathways or drug development, its properties are of interest in the broader context of organic chemistry, fuel science, and as a reference compound in analytical chemistry.

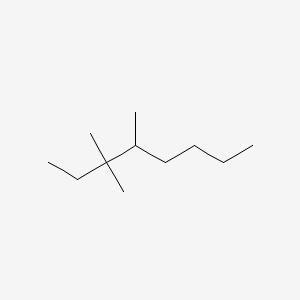

Chemical Structure

The structure of this compound consists of an eight-carbon (octane) backbone with two methyl groups attached to the third carbon atom and one methyl group on the fourth carbon atom.

Caption: 2D structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized below. It is important to note that some of the physical properties are estimated or may have limited experimental validation, as indicated by the presence of "N/A" in some databases.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 62016-40-4 | [1][2] |

| SMILES | CCCCC(C)C(C)(C)CC | [2] |

| InChI Key | IJVIFYHTPQSPSW-UHFFFAOYSA-N | [2] |

| Boiling Point | 182 °C | [3] |

| Melting Point | -57.06 °C (estimate) | [3] |

| Density | 0.7611 g/cm³ | [3] |

| Refractive Index | 1.4259 | [3] |

| Solubility | Insoluble in water, soluble in organic solvents. | [1] |

Experimental Protocols

Synthesis of Branched Alkanes

The synthesis of highly branched alkanes like this compound typically involves the formation of new carbon-carbon bonds followed by reduction steps.

1. Grignard Reaction followed by Dehydration and Hydrogenation:

This is a common method for synthesizing branched alkanes.[4]

-

Step 1: Grignard Reagent Formation: An appropriate alkyl halide is reacted with magnesium metal in an ether solvent to form a Grignard reagent.

-

Step 2: Carbonyl Addition: The Grignard reagent is then reacted with a suitable ketone or aldehyde to form a tertiary alcohol. For this compound, a plausible route could involve the reaction of a Grignard reagent with a ketone that provides the necessary carbon skeleton.

-

Step 3: Dehydration: The resulting alcohol is dehydrated, typically using an acid catalyst, to yield an alkene.

-

Step 4: Hydrogenation: The alkene is then hydrogenated, usually with a metal catalyst such as palladium on carbon (Pd/C), to produce the final branched alkane.[4]

Caption: Generalized workflow for branched alkane synthesis via Grignard reaction.

2. Other Synthetic Routes:

-

Wittig Reaction: This method involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene, which is then hydrogenated.[5]

-

Fischer-Tropsch Synthesis: This industrial process produces a range of hydrocarbons, including branched alkanes, from synthesis gas (CO and H₂).[5]

Analytical Methodologies

The characterization and analysis of branched alkanes heavily rely on chromatographic and spectroscopic techniques.

1. Gas Chromatography (GC):

GC is a primary technique for separating and identifying volatile organic compounds like this compound.

-

Principle: The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase. Retention time is a key parameter for identification.

-

Column Selection: For the analysis of branched alkanes, non-polar stationary phases are typically used. The choice of column dimensions (length, internal diameter) and stationary phase (e.g., (5%-Phenyl)-methylpolysiloxane) is critical for achieving good resolution, especially for complex mixtures of isomers.[1]

-

Detection: A flame ionization detector (FID) is commonly used for hydrocarbon analysis. For definitive identification, GC is often coupled with mass spectrometry (GC-MS).[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: In branched alkanes, proton signals typically appear in the upfield region (0.5-2.0 ppm). The chemical shifts and splitting patterns provide information about the connectivity of protons.[2]

-

¹³C NMR: Carbon NMR provides information about the different carbon environments in the molecule. Quaternary carbons, like C3 in this compound, have characteristic chemical shifts.

-

2D NMR Techniques: For complex structures with overlapping signals in 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for determining the complete molecular structure.[7][8]

Caption: General analytical workflow for the characterization of this compound.

Conclusion

This compound is a branched alkane with a defined chemical structure and a set of physicochemical properties that are characteristic of its class. While specific experimental data for this compound are limited, established synthetic and analytical protocols for branched alkanes provide a solid framework for its preparation and characterization. For researchers and professionals in related fields, an understanding of these general principles is crucial for working with this and similar molecules. The provided data and methodologies serve as a foundational guide for further investigation and application.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [chemicalbook.com]

- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 3,3,4-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,3,4-Trimethyloctane is a highly branched alkane of interest in various fields, including as a potential fuel additive or as a fragment in medicinal chemistry. This guide provides a comprehensive overview of plausible synthetic pathways for this compound. In the absence of specific literature for this compound, this document outlines two primary retrosynthetic strategies, followed by detailed, albeit theoretical, experimental protocols for the forward synthesis. The proposed routes leverage well-established organometallic reactions, namely Grignard reactions and organocuprate couplings. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis of this compound and similar branched alkanes, providing both theoretical frameworks and practical, adaptable experimental procedures.

Introduction

This technical guide proposes two primary synthetic strategies, each commencing from commercially available or easily accessible starting materials. The core of these strategies revolves around the formation of key carbon-carbon bonds using powerful nucleophilic carbon sources, specifically Grignard reagents and organocuprates. For each proposed pathway, a detailed, step-by-step experimental protocol is provided. These protocols are based on general procedures for these reaction types and are intended to be adapted and optimized by the practicing chemist.

Furthermore, this guide includes a summary of typical reaction conditions and expected yields for the key transformations, presented in tabular format for ease of comparison. To visually elucidate the proposed synthetic logic and workflows, diagrams generated using the Graphviz DOT language are included. It is the aim of this document to provide a thorough and practical starting point for the successful laboratory synthesis of this compound.

Retrosynthetic Analysis and Proposed Pathways

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by working backward from the target molecule to simpler, readily available starting materials. For this compound, we can envision two logical disconnections at the C4-C5 and C3-C4 bonds.

Pathway A: Grignard Reaction Approach

The first retrosynthetic disconnection breaks the C4-C5 bond, suggesting a Grignard reaction between a ketone and an organomagnesium halide. The target molecule can be envisioned as the product of the reduction of a tertiary alcohol, which in turn is formed from the reaction of a Grignard reagent with a ketone.

Pathway B: Organocuprate Coupling Approach

The second retrosynthetic approach involves the disconnection of the C3-C4 bond. This suggests a coupling reaction between an organocuprate reagent and a tertiary alkyl halide. This pathway is particularly attractive for creating the sterically hindered quaternary center at C3.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the two proposed synthetic pathways. Standard laboratory safety precautions should be strictly followed.

Pathway A: Grignard Reaction Synthesis

This pathway involves three main steps: synthesis of the ketone precursor, the Grignard reaction to form the tertiary alcohol, and subsequent reduction to the target alkane.

Step 1: Synthesis of 3,3-Dimethyl-4-octanone

-

Enolate Formation: To a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Allow the solution to warm to 0 °C for 30 minutes to form lithium diisopropylamide (LDA). Cool the solution back to -78 °C.

-

Ketone Addition: Slowly add a solution of 3,3-dimethyl-2-butanone in anhydrous THF to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add 1-iodobutane (B1219991) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to yield 3,3-dimethyl-4-octanone.

Step 2: Synthesis of 3,3,4-Trimethyloctan-4-ol

-

Grignard Reaction: To a solution of 3,3-dimethyl-4-octanone in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide in diethyl ether dropwise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). After the starting material is consumed, allow the reaction to stir for an additional 30 minutes at room temperature.

-

Workup and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude 3,3,4-trimethyloctan-4-ol may be used in the next step without further purification, or it can be purified by column chromatography.

Step 3: Reduction of 3,3,4-Trimethyloctan-4-ol

-

Reaction Setup: Prepare a Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid.

-

Reduction: Add the crude 3,3,4-trimethyloctan-4-ol to the Lucas reagent and stir vigorously. The formation of an insoluble alkyl chloride will be observed.

-

Workup: Separate the organic layer, wash with water and then with a saturated sodium bicarbonate solution until neutral. Dry the organic layer over anhydrous calcium chloride.

-

Final Product: Purify the resulting this compound by fractional distillation.

Pathway B: Organocuprate Coupling Synthesis

This pathway involves the preparation of a tertiary alkyl halide, the formation of an organocuprate reagent, and the final coupling reaction.

Step 1: Synthesis of 3-Bromo-3-methylhexane

-

Halogenation: To 3-methyl-3-hexanol, add concentrated hydrobromic acid. Stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction by observing the formation of a second layer (the alkyl bromide).

-

Workup and Purification: Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and finally with brine. Dry the crude product over anhydrous calcium chloride and purify by distillation to obtain 3-bromo-3-methylhexane.

Step 2: Preparation of Lithium di-sec-butylcuprate

-

Organolithium Formation: To a suspension of lithium metal in anhydrous diethyl ether under an inert atmosphere, add sec-butyl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the lithium is consumed.

-

Cuprate Formation: In a separate flask, prepare a suspension of copper(I) iodide in anhydrous diethyl ether at -78 °C under an inert atmosphere. To this suspension, slowly add two equivalents of the freshly prepared sec-butyllithium solution. Allow the mixture to stir at low temperature to form the lithium di-sec-butylcuprate (Gilman reagent).

Step 3: Coupling Reaction

-

Coupling: To the freshly prepared lithium di-sec-butylcuprate solution at -78 °C, add a solution of 3-bromo-3-methylhexane in anhydrous diethyl ether.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Filter the mixture to remove copper salts. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Concentrate the solution and purify the crude this compound by fractional distillation.

Data Presentation

As no specific experimental data for the synthesis of this compound has been reported, the following tables summarize typical yields and reaction conditions for the key reaction types proposed in the synthetic pathways. These values are based on general literature precedents for similar substrates.

Table 1: Typical Reaction Conditions and Yields for Pathway A

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Ketone Alkylation | LDA, 1-iodobutane | THF | -78 to 25 | 60-80 |

| 2 | Grignard Reaction | CH₃MgBr | Diethyl ether | 0 to 25 | 70-90 |

| 3 | Reduction of Alcohol | HCl, ZnCl₂ | - | 25-50 | 50-70 |

Table 2: Typical Reaction Conditions and Yields for Pathway B

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Halogenation | HBr | - | 25 | 80-95 |

| 2 | Organocuprate Formation | sec-BuLi, CuI | Diethyl ether | -78 | >90 (in situ) |

| 3 | Organocuprate Coupling | Tertiary bromide | Diethyl ether | -78 to 25 | 40-60 |

Conclusion

This technical guide has outlined two plausible and robust synthetic pathways for the preparation of this compound, a compound for which no direct synthesis has been previously reported. The proposed routes, one centered around a Grignard reaction and the other on an organocuprate coupling, are based on well-established and reliable organic transformations. The provided retrosynthetic analyses, detailed hypothetical experimental protocols, and summary tables of expected reaction parameters offer a solid foundation for any researcher, scientist, or drug development professional seeking to synthesize this or structurally related highly branched alkanes. The visualizations of the synthetic logic and workflows are intended to further clarify the proposed strategies. It is anticipated that the information contained within this guide will facilitate the successful laboratory synthesis of this compound and encourage further exploration into the synthesis of complex aliphatic structures.

Spectroscopic Analysis of 3,3,4-Trimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the branched alkane, 3,3,4-trimethyloctane. In the absence of publicly available experimental spectra, this document presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are based on established principles of organic spectroscopy and provide a valuable reference for the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound across the three major spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ (C1) | ~0.9 | Triplet | 3H |

| CH₂ (C2) | ~1.2-1.4 | Multiplet | 2H |

| CH₃ (on C3) | ~0.85 | Singlet | 6H |

| CH (C4) | ~1.5 | Multiplet | 1H |

| CH₃ (on C4) | ~0.8 | Doublet | 3H |

| CH₂ (C5) | ~1.2-1.4 | Multiplet | 2H |

| CH₂ (C6) | ~1.2-1.4 | Multiplet | 2H |

| CH₂ (C7) | ~1.2-1.4 | Multiplet | 2H |

| CH₃ (C8) | ~0.9 | Triplet | 3H |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~14 |

| C2 | ~23 |

| C3 | ~35 (Quaternary) |

| CH₃ (on C3) | ~25 |

| C4 | ~40 |

| CH₃ (on C4) | ~15 |

| C5 | ~30 |

| C6 | ~28 |

| C7 | ~23 |

| C8 | ~14 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850-3000 | Strong |

| C-H Bend (CH₃) | ~1450 and ~1375 | Medium |

| C-H Bend (CH₂) | ~1465 | Medium |

Mass Spectrometry (MS)

| m/z | Predicted Identity | Notes |

| 156 | [M]⁺ | Molecular ion (likely low abundance or absent) |

| 141 | [M-CH₃]⁺ | Loss of a methyl group |

| 127 | [M-C₂H₅]⁺ | Loss of an ethyl group |

| 99 | [M-C₄H₉]⁺ | Cleavage at the C4-C5 bond (loss of a butyl radical) |

| 85 | [M-C₅H₁₁]⁺ | Cleavage at the C3-C4 bond (loss of a pentyl radical) - Likely a major fragment |

| 71 | [C₅H₁₁]⁺ | |

| 57 | [C₄H₉]⁺ | |

| 43 | [C₃H₇]⁺ | |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid alkane sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). The solvent should be chosen for its ability to dissolve the sample and its lack of interfering proton signals. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field strength will determine the operating frequency (e.g., 300, 400, or 500 MHz for ¹H NMR).

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS. Integration of the ¹H NMR signals provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). The plates are then pressed together to create a thin film.

-

Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavelength. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer. For a volatile compound like this compound, direct injection or gas chromatography (GC) can be used as the inlet system.

-

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI). In EI-MS, high-energy electrons bombard the molecules, causing them to eject an electron and form a positively charged molecular ion ([M]⁺). This process also imparts excess energy, leading to fragmentation.

-

Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative abundance of 100% and is called the base peak.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: General workflow for Infrared (IR) spectroscopy.

Caption: General workflow for Mass Spectrometry (MS).

The Impact of Molecular Architecture: A Technical Guide to the Physicochemical Properties of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical and pharmaceutical sciences, a profound understanding of the physicochemical properties of molecules is paramount. Alkanes, as the fundamental building blocks of organic chemistry, offer a crucial window into the relationship between molecular structure and physical behavior. This technical guide provides an in-depth exploration of the physicochemical properties of branched alkanes, offering a comparative analysis with their linear counterparts. The influence of molecular branching on boiling point, melting point, density, viscosity, and solubility is examined in detail, supported by comprehensive data and detailed experimental methodologies. This document serves as a vital resource for researchers and professionals involved in drug development, formulation, and the broader chemical sciences, where the manipulation of molecular structure is key to tailoring material properties.

The Influence of Branching on Core Physicochemical Properties

The seemingly subtle variation of introducing branches to a linear alkane chain precipitates significant and often non-intuitive changes in its physical characteristics. These alterations are primarily governed by the interplay of intermolecular forces, molecular symmetry, and packing efficiency in the liquid and solid states.

Boiling Point

The boiling point of a substance is a direct reflection of the strength of the intermolecular forces that must be overcome for a molecule to transition from the liquid to the gaseous phase. In the case of nonpolar alkanes, the predominant intermolecular interactions are London dispersion forces. The strength of these forces is contingent on the surface area of the molecule; a larger surface area allows for more points of contact between adjacent molecules, leading to stronger attractions.

Linear alkanes, with their elongated structures, present a larger surface area compared to their more compact, spherically-shaped branched isomers.[1][2] Consequently, linear alkanes exhibit stronger London dispersion forces and, therefore, have higher boiling points.[1][2] As the degree of branching increases, the molecule becomes more compact, reducing its surface area and weakening the intermolecular forces, which in turn lowers the boiling point.[3][4]

Table 1: Boiling Points of Pentane, Hexane, and Heptane Isomers

| Molecular Formula | IUPAC Name | Structure | Boiling Point (°C) |

| C₅H₁₂ | n-Pentane | CH₃(CH₂)₃CH₃ | 36.1 |

| Isopentane (2-Methylbutane) | (CH₃)₂CHCH₂CH₃ | 27.8 | |

| Neopentane (B1206597) (2,2-Dimethylpropane) | (CH₃)₄C | 9.5 | |

| C₆H₁₄ | n-Hexane | CH₃(CH₂)₄CH₃ | 68.7 |

| 2-Methylpentane | (CH₃)₂CH(CH₂)₂CH₃ | 60.3 | |

| 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | 63.3 | |

| 2,2-Dimethylbutane | (CH₃)₃CCH₂CH₃ | 49.7 | |

| 2,3-Dimethylbutane | (CH₃)₂CHCH(CH₃)₂ | 58.0 | |

| C₇H₁₆ | n-Heptane | CH₃(CH₂)₅CH₃ | 98.4 |

| 2-Methylhexane | (CH₃)₂CH(CH₂)₃CH₃ | 90.0 | |

| 3-Methylhexane | CH₃CH₂CH(CH₃)(CH₂)₂CH₃ | 92.0 | |

| 2,2-Dimethylpentane | (CH₃)₃CCH₂CH₂CH₃ | 79.2 | |

| 2,3-Dimethylpentane | (CH₃)₂CHCH(CH₃)CH₂CH₃ | 89.8 | |

| 2,4-Dimethylpentane | (CH₃)₂CHCH₂CH(CH₃)₂ | 80.5 | |

| 3,3-Dimethylpentane | CH₃CH₂C(CH₃)₂CH₂CH₃ | 86.1 | |

| 3-Ethylpentane | (CH₃CH₂)₃CH | 93.5 | |

| 2,2,3-Trimethylbutane | (CH₃)₃CCH(CH₃)₂ | 80.9 |

Melting Point

The trend for melting points is more complex than for boiling points, as it depends not only on the strength of intermolecular forces but also on the efficiency with which the molecules can pack into a crystal lattice.[2] Symmetrical molecules tend to pack more readily into a well-ordered and stable crystal structure, which requires more energy to break apart, resulting in a higher melting point.

While linear alkanes can pack together effectively, highly branched, symmetrical isomers can sometimes exhibit unusually high melting points.[5] A prime example is neopentane (2,2-dimethylpropane), which has a significantly higher melting point than n-pentane.[5] The compact, spherical shape of neopentane allows for efficient packing in the solid state. However, for less symmetrical branched isomers, the disruption of linear packing often leads to a decrease in the melting point compared to the straight-chain analogue.

Table 2: Melting Points of Pentane, Hexane, and Octane Isomers

| Molecular Formula | IUPAC Name | Melting Point (°C) |

| C₅H₁₂ | n-Pentane | -129.7 |

| Isopentane (2-Methylbutane) | -159.9 | |

| Neopentane (2,2-Dimethylpropane) | -16.6 | |

| C₆H₁₄ | n-Hexane | -95.3 |

| 2-Methylpentane | -153.7 | |

| 3-Methylpentane | -118 | |

| 2,2-Dimethylbutane | -100.0 | |

| 2,3-Dimethylbutane | -128.6 | |

| C₈H₁₈ | n-Octane | -57 |

| 2-Methylheptane | -119 | |

| 2,2,4-Trimethylpentane (Isooctane) | -107.4 |

Density

The density of branched alkanes is also influenced by molecular packing. Generally, increased branching leads to a less compact packing of molecules in the liquid state, resulting in a lower density compared to their linear counterparts. This is because the branches create steric hindrance that prevents the molecules from getting as close to one another as the more linear molecules can. However, highly symmetrical branched isomers can sometimes exhibit densities comparable to or even slightly higher than their linear counterparts due to their efficient packing.

Table 3: Densities of Pentane and Octane Isomers at 20°C

| Molecular Formula | IUPAC Name | Density (g/mL at 20°C) |

| C₅H₁₂ | n-Pentane | 0.626 |

| Isopentane (2-Methylbutane) | 0.620 | |

| Neopentane (2,2-Dimethylpropane) | 0.613 | |

| C₈H₁₈ | n-Octane | 0.703 |

| 2-Methylheptane | 0.698 | |

| 3-Methylheptane | 0.706 | |

| 4-Methylheptane | 0.704 | |

| 2,2,4-Trimethylpentane (Isooctane) | 0.692 |

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is also governed by the strength of intermolecular forces. For smaller alkanes, increased branching generally leads to a decrease in viscosity.[6] This is because the more compact, spherical shape of branched isomers reduces the surface area for intermolecular interactions, resulting in weaker van der Waals forces.[6][7] However, for larger, long-chain alkanes, extensive branching can sometimes lead to an increase in viscosity due to a greater potential for molecular entanglement.[7]

Table 4: Dynamic Viscosity of Selected Alkanes

| Alkane Name | Carbon Number | Dynamic Viscosity (mPa·s) | Temperature (°C) |

| n-Pentane | C₅ | 0.240 | 20 |

| Isopentane (2-Methylbutane) | C₅ | 0.224 | 20 |

| n-Decane | C₁₀ | 0.92 | 20 |

| 2-Methylnonane | C₁₀ | 0.796 | 20 |

| 4-Methylnonane | C₁₀ | 0.769 | 20 |

| n-Eicosane | C₂₀ | 4.43 | 40 |

| Phytane (2,6,10,14-Tetramethylhexadecane) | C₂₀ | ~3.1 (estimated) | 25 |

Solubility

The principle of "like dissolves like" is the guiding tenet for the solubility of alkanes. As nonpolar molecules, alkanes are virtually insoluble in polar solvents like water.[3][4][8] The strong hydrogen bonds between water molecules are not sufficiently overcome by the weak van der Waals forces that would be formed between water and alkane molecules.[8][9] Consequently, alkanes are hydrophobic ("water-fearing") and, being less dense than water, will form a separate layer on top.

Conversely, alkanes are readily soluble in nonpolar organic solvents.[3][4] When an alkane dissolves in a nonpolar solvent, the van der Waals forces between the solute and solvent molecules are of similar strength to those between the molecules of the pure substances, resulting in no significant energy barrier to mixing.[3][9] The degree of branching has a minimal effect on the already low solubility of alkanes in water and their high solubility in nonpolar solvents.

Experimental Protocols for Determining Physicochemical Properties

Accurate and reproducible measurement of physicochemical properties is fundamental to chemical research and development. The following sections provide detailed methodologies for the determination of the key properties discussed in this guide.

Determination of Boiling Point (Capillary Tube Method)

This method is a micro-scale technique suitable for small quantities of liquid.

Materials:

-

Thiele tube or melting point apparatus

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil (for Thiele tube)

-

Liquid sample

Procedure:

-

Fill the small test tube to a depth of approximately 1-2 cm with the liquid sample.

-

Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

If using a Thiele tube, fill it with mineral oil to a level just above the side arm.

-

Clamp the Thiele tube to a ring stand and carefully insert the thermometer and test tube assembly, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube with a slow flame or the heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Melting Point (Mel-Temp Apparatus)

The Mel-Temp apparatus is a common and reliable instrument for determining the melting point of a solid.

Materials:

-

Mel-Temp apparatus

-

Capillary tubes (sealed at one end)

-

Solid sample (finely powdered and dry)

-

Mortar and pestle (if sample is not powdered)

Procedure:

-

Ensure the solid sample is finely powdered and completely dry. If necessary, grind the sample using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample should be 2-3 mm in height.[1][7]

-

Insert the packed capillary tube into one of the sample slots in the Mel-Temp apparatus.[1][7]

-

Turn on the apparatus and adjust the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting point.

-

For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[7]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2°C.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of liquid density.

Materials:

-

Pycnometer with a ground-glass stopper containing a capillary

-

Analytical balance

-

Liquid sample

-

Distilled water

-

Acetone (for cleaning)

-

Thermostat bath

Procedure:

-

Thoroughly clean the pycnometer with distilled water and then rinse with acetone. Allow it to dry completely.

-

Carefully weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.

-

Insert the stopper carefully. Excess liquid will be forced out through the capillary.

-

Place the filled pycnometer in a thermostat bath set to a specific temperature (e.g., 20°C) and allow it to equilibrate.

-

Remove the pycnometer from the bath and carefully wipe the outside dry.

-

Weigh the filled pycnometer and record the mass (m₂).

-

Empty and clean the pycnometer.

-

Repeat steps 3-7 using distilled water. Record the mass of the pycnometer filled with water (m₃).

-

Look up the density of water (ρ_water) at the experimental temperature.

-

Calculate the volume of the pycnometer (V) using the mass of the water: V = (m₃ - m₁) / ρ_water.

-

Calculate the density of the liquid sample (ρ_sample): ρ_sample = (m₂ - m₁) / V.

Determination of Viscosity (Ubbelohde Viscometer)

The Ubbelohde viscometer is a type of capillary viscometer used to measure the kinematic viscosity of a fluid.

Materials:

-

Ubbelohde viscometer

-

Thermostat bath

-

Stopwatch

-

Pipette or syringe

-

Liquid sample

Procedure:

-

Select an appropriate Ubbelohde viscometer for the expected viscosity range of the sample.

-

Clean and dry the viscometer thoroughly.

-

Introduce a precise volume of the liquid sample into the filling tube of the viscometer.

-

Place the viscometer in a vertical position in a constant temperature bath and allow it to reach thermal equilibrium (typically 15-20 minutes).

-

Close the venting tube and apply suction to the measuring tube to draw the liquid up into the measuring bulb, above the upper timing mark.

-

Release the suction and open the venting tube.

-

As the liquid flows down the capillary, start the stopwatch precisely when the meniscus passes the upper timing mark.

-

Stop the stopwatch precisely when the meniscus passes the lower timing mark.

-

Record the efflux time (t).

-

Repeat the measurement at least three times and calculate the average efflux time.

-

The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer.

-

The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature: η = ν * ρ.

Determination of Solubility

This protocol provides a general method for qualitatively and semi-quantitatively determining the solubility of a liquid alkane in a solvent.

Materials:

-

Test tubes with stoppers

-

Graduated cylinders or pipettes

-

Vortex mixer (optional)

-

Liquid alkane sample

-

Solvent (e.g., water, ethanol, hexane)

Procedure:

-

Add a known volume of the solvent (e.g., 5 mL) to a clean, dry test tube.

-

Add a small, known volume of the liquid alkane (e.g., 0.1 mL) to the test tube.

-

Stopper the test tube and shake it vigorously for 1-2 minutes. A vortex mixer can be used for more consistent mixing.

-

Allow the mixture to stand and observe.

-

Qualitative Assessment:

-

Soluble (Miscible): A single, clear, homogeneous phase is observed.

-

Insoluble (Immiscible): Two distinct liquid layers are observed.

-

Partially Soluble: The volume of the alkane layer decreases, or the solvent layer becomes cloudy.

-

-

Semi-Quantitative Assessment (for insoluble or partially soluble compounds):

-

Continue adding small, known increments of the alkane to the solvent, shaking after each addition, until a persistent second phase (undissolved alkane) is observed. The total volume of alkane added before saturation is an approximation of its solubility.

-

Visualizing Structure-Property Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the key concepts and procedures discussed in this guide.

Caption: Relationship between alkane structure and key physicochemical properties.

Caption: Experimental workflow for boiling point determination.

Caption: Experimental workflow for density determination using a pycnometer.

References

- 1. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. Ch 2: Isomers [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Physical Properties of Alkanes [jove.com]

- 6. Viscosity of branched vs. linear short alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 3,3,4-Trimethyloctane: Identifiers, Properties, and Analytical Methodologies

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical identifier, known properties, and general synthetic and analytical methodologies relevant to the branched alkane, 3,3,4-trimethyloctane. Due to the limited availability of specific experimental data for this compound, this document also presents generalized protocols and data interpretation strategies applicable to the broader class of branched alkanes.

Chemical Identifiers and Properties of this compound

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄. As a branched alkane, its structure influences its physical and chemical properties. The primary identifiers and basic properties are summarized below.

| Identifier/Property | Value |

| CAS Number | 62016-40-4[1][2] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₁H₂₄[1][2] |

| Molecular Weight | 156.31 g/mol [1] |

| Canonical SMILES | CCCCC(C)C(C)(C)CC |

| InChI | InChI=1S/C11H24/c1-6-8-9-10(3)11(4,5)7-2/h10H,6-9H2,1-5H3[1][2] |

| InChIKey | IJVIFYHTPQSPSW-UHFFFAOYSA-N[1][2] |

| Boiling Point | 182°C (estimated) |

| Density | 0.7611 g/cm³ (estimated) |

| Refractive Index | 1.4259 (estimated) |

General Synthetic Methodologies for Branched Alkanes

The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds, making it suitable for the synthesis of complex alkanes. A general two-step approach involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently reduced to the corresponding alkane.

Experimental Protocol: A General Two-Step Synthesis of a Branched Alkane via Grignard Reagent [3][4][5]

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried or flame-dried under an inert atmosphere (e.g., argon or nitrogen) to ensure anhydrous conditions.

-

Magnesium turnings (1.2 equivalents) are placed in a round-bottom flask with a stir bar and a reflux condenser.

-

A solution of an appropriate alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF is prepared in a dropping funnel.

-

A small portion of the alkyl halide solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of iodine color (if used as an initiator) and gentle refluxing.

-

The remainder of the alkyl halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with a Ketone:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of a suitable ketone (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until completion as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Reduction:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

The tertiary alcohol is then reduced to the alkane. A common method is conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

-

Friedel-Crafts alkylation is another fundamental reaction for forming C-C bonds, where an alkyl group is attached to an aromatic ring. For the synthesis of non-aromatic branched alkanes, this method is less direct but can be part of a multi-step synthesis.

Experimental Protocol: General Friedel-Crafts Alkylation [6][7][8]

-

Reaction Setup:

-

A solution of an arene (e.g., benzene) in an inert solvent is placed in a round-bottom flask equipped with a stir bar and a reflux condenser under an inert atmosphere.

-

A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the flask.

-

-

Addition of Alkylating Agent:

-

An alkyl halide (the alkylating agent) is added dropwise to the stirred mixture. The reaction is often exothermic and may require cooling.

-

-

Reaction and Work-up:

-

The reaction mixture is stirred at room temperature or heated as necessary until the reaction is complete.

-

The reaction is quenched by slowly pouring the mixture over ice and water.

-

The organic layer is separated, washed with a dilute acid solution, then with a sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent, and the solvent is removed to yield the crude alkylated aromatic product.

-

Subsequent reactions would be required to convert the aromatic ring to a non-aromatic structure if a purely aliphatic branched alkane is the target.

-

Analytical and Spectroscopic Characterization

The structural elucidation of branched alkanes like this compound relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: In branched alkanes, proton signals typically appear in the upfield region (δ 0.7-1.5 ppm). The chemical shift is influenced by the degree of substitution. Methyl protons (R-CH₃) are generally found at lower chemical shifts than methylene (B1212753) (R₂-CH₂) and methine (R₃-CH) protons. Signal splitting patterns (e.g., doublets, triplets, quartets) provide information about adjacent protons.[9]

-

¹³C NMR: The chemical shifts of carbon atoms in alkanes also depend on their local electronic environment. Quaternary carbons are typically more shielded than methine, methylene, and methyl carbons.[9]

General NMR Sample Preparation Protocol: [1]

-

Dissolve 5-10 mg of the purified alkane sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. For complex structures, 2D NMR experiments like COSY and HSQC can be employed to establish connectivity.

GC-MS is used to separate components of a mixture and to determine their molecular weight and fragmentation patterns, which aids in structural identification.

General GC-MS Protocol:

-

A dilute solution of the alkane sample in a volatile organic solvent (e.g., hexane) is prepared.

-

A small volume (typically 1 µL) is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, where separation occurs based on boiling point and polarity.

-

The separated components elute from the column and enter the mass spectrometer.

-

In the mass spectrometer, molecules are ionized (commonly by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

Interpretation of Mass Spectra for Branched Alkanes:

-

The molecular ion peak (M⁺) for branched alkanes is often weak or absent due to the high stability of carbocations formed upon fragmentation.[2][10]

-

Fragmentation preferentially occurs at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[2][10]

-

The loss of the largest alkyl group at a branch point is often a favored fragmentation pathway.[10]

Toxicology and Metabolism

Specific toxicological data for this compound is not available. However, general information on branched alkanes suggests they have low acute toxicity.[11] Inhalation of vapors may cause respiratory irritation, and aspiration of the liquid can be hazardous.[11][12][13]

The metabolism of branched-chain alkanes in biological systems is not as extensively studied as that of other classes of compounds. Generally, alkanes can be metabolized in the liver through oxidation to alcohols, which can be further oxidized to aldehydes, ketones, and carboxylic acids to increase their water solubility for excretion.

Signaling Pathways and Biological Activity

Currently, there is no available scientific literature that describes a role for this compound in any specific biological signaling pathways or its application in drug development. The search for metabolic pathways related to this compound did not yield relevant results, as the findings were associated with branched-chain amino acids, which are structurally and functionally distinct from branched-chain alkanes.

Visualizations

Caption: General workflow for the synthesis and characterization of a branched alkane.

References

- 1. benchchem.com [benchchem.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 6. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 7. Friedel-Crafts Alkylation [organic-chemistry.org]

- 8. kvmwai.edu.in [kvmwai.edu.in]

- 9. Alkanes | OpenOChem Learn [learn.openochem.org]

- 10. GCMS Section 6.9.2 [people.whitman.edu]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. fishersci.com [fishersci.com]

- 13. cdn.chemservice.com [cdn.chemservice.com]

The Unseen Architects: A Technical Guide to the Natural Occurrence and Sources of Trimethyloctane Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyloctane isomers, a subset of branched-chain alkanes, are naturally occurring saturated hydrocarbons with the molecular formula C₁₁H₂₄. While seemingly simple in structure, these molecules are integral components of complex chemical mixtures found in geological formations, and to a lesser extent, in the biological world. Their presence and distribution can provide valuable information for geochemical prospecting, understanding insect chemical communication, and potentially for the development of novel chemical entities. This technical guide provides an in-depth exploration of the natural occurrence and sources of trimethyloctane isomers, detailing the analytical methodologies for their identification and presenting available quantitative data.

Natural Occurrence and Sources

The primary natural reservoirs of trimethyloctane isomers are geochemical, originating from the thermal maturation of organic matter over geological timescales. Biological sources, though less common, are also known, particularly in the realm of chemical ecology.

Geochemical Sources: The Fingerprints of Deep Time

Crude oil and natural gas are the most significant natural sources of trimethyloctane and other branched alkanes[1][2]. These fossil fuels are complex mixtures of thousands of organic compounds, and their specific composition, including the distribution of various isomers, can vary depending on the geographic origin and depositional environment of the source rock[1][3].

The presence of branched alkanes in petroleum is attributed to the diagenesis and catagenesis of lipids from ancient biomass, primarily bacteria and algae[4]. The intricate branching patterns of these molecules can serve as biomarkers, providing clues about the paleoenvironment and the types of organisms that contributed to the organic matter[5]. The concentration of branched alkanes, including trimethyloctane isomers, is a factor in determining the quality and properties of crude oil[3][6]. Highly branched structures can influence properties such as octane (B31449) rating in gasoline[3].

Biological Sources: Chemical Signals in the Natural World

While the vast majority of trimethyloctane isomers are found in geochemical reservoirs, some have been identified in the biological realm, often playing roles in chemical communication.

-

Insect Cuticular Hydrocarbons and Pheromones: Insects produce a diverse array of cuticular hydrocarbons (CHCs) that form a waxy layer on their exoskeleton, primarily to prevent desiccation[7]. This layer is a complex mixture of n-alkanes, alkenes, and methyl-branched alkanes[7][8]. The specific composition of CHCs is often species-specific and can be used for taxonomic identification[8][9]. Branched alkanes, within this mixture, can also function as semiochemicals, including contact pheromones that mediate social interactions, nestmate recognition, and mating behavior[4][10]. While the presence of various branched alkanes in insects is well-documented, specific identification and quantification of trimethyloctane isomers are not widely reported.

-

Essential Oils: The world of plant volatiles is another potential, though less common, source of branched alkanes. One notable, albeit minor, occurrence is the identification of 2,4,6-trimethyloctane (B14541339) in the complex bouquet of jasmine absolute, a highly valued ingredient in the fragrance industry. The intricate mixture of volatile organic compounds in essential oils is responsible for their characteristic aroma and potential biological activities[11][12][13].

Quantitative Data on Trimethyloctane Isomers

Obtaining precise quantitative data for individual trimethyloctane isomers within complex natural mixtures is challenging. The vast number of isomers and their similar physicochemical properties make complete separation and quantification difficult[14]. The following tables summarize the available, though often general, quantitative information regarding the abundance of branched alkanes in relevant natural sources.

Table 1: General Abundance of Branched Alkanes in Crude Oil

| Hydrocarbon Class | Typical Concentration Range (% of total hydrocarbons) | Source(s) |

| Branched Alkanes | 10 - 40% | [1][15][16] |

Note: This table represents a general range for the entire class of branched alkanes in crude oil. The concentration of specific trimethyloctane isomers would be a small fraction of this total.

Table 2: Reported Constituents of Jasmine Absolute

| Compound Class | Major Constituents | Typical Percentage Range (%) | Source(s) |

| Esters | Benzyl acetate | 20 - 30% | [11][13] |

| Benzoates | Benzyl benzoate | 10 - 20% | [11][13] |

| Alcohols | Phytol, Linalool, Farnesol | 2 - 15% (each) | [11][13] |

| Nitrogen Compounds | Indole | 1 - 5% | [11][13] |

| Branched Alkanes | 2,4,6-Trimethyloctane | Trace amounts (not typically quantified among major constituents) |

Note: 2,4,6-Trimethyloctane is a minor, not a major, constituent of jasmine absolute, and its specific percentage is not consistently reported in publicly available analyses.

Table 3: General Composition of Insect Cuticular Hydrocarbons

| Hydrocarbon Class | General Description | Source(s) |

| n-Alkanes | Straight-chain saturated hydrocarbons | [7][8] |

| Monomethylalkanes | Saturated hydrocarbons with a single methyl branch | [7][8] |

| Dimethylalkanes | Saturated hydrocarbons with two methyl branches | [7][8] |

Note: The specific composition and relative abundance of these hydrocarbon classes, including any trimethyloctane isomers, are highly species-specific.

Experimental Protocols

The identification and quantification of trimethyloctane isomers from natural sources rely on sophisticated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS). The following sections provide detailed, generalized methodologies for their extraction and analysis.

Extraction of Volatile and Semi-Volatile Hydrocarbons from Geochemical Matrices (Crude Oil, Sediments)

This protocol outlines a standard procedure for the extraction and fractionation of hydrocarbons from petroleum or sedimentary samples.

1. Sample Preparation:

- For crude oil, a representative sample is directly used.

- For sediment or rock samples, the material is first cleaned of external contaminants, dried, and then ground to a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

- The prepared sample is subjected to solvent extraction, typically using a Soxhlet apparatus.

- A non-polar solvent, such as a mixture of dichloromethane (B109758) (DCM) and methanol, is commonly used to extract the total lipid content.

- The extraction is carried out for a sufficient duration (e.g., 24-72 hours) to ensure complete recovery of the organic matter.

3. Fractionation:

- The total lipid extract is then fractionated to separate it into different compound classes (saturates, aromatics, resins, and asphaltenes).

- This is typically achieved using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase.

- The saturate fraction, containing the n-alkanes and branched alkanes (including trimethyloctane isomers), is eluted first using a non-polar solvent like n-hexane.

4. Concentration:

- The collected saturate fraction is carefully concentrated under a gentle stream of nitrogen gas to a small volume suitable for GC-MS analysis.

Extraction of Volatiles from Plant Material (e.g., Jasmine Flowers)

This protocol describes the solvent extraction method commonly used to produce jasmine absolute.

1. Maceration:

- Freshly picked jasmine flowers are immersed in a non-polar solvent, typically hexane (B92381), to dissolve the volatile aromatic compounds.

2. Initial Extraction:

- The hexane solution, now containing the dissolved floral essences, is filtered to remove the plant material.

- The solvent is then evaporated under vacuum to yield a waxy, semi-solid substance known as "concrete."

3. Absolute Production:

- The concrete is then washed with ethanol (B145695) to separate the fragrant oil from the waxes and other non-soluble materials.

- The ethanol solution is chilled to precipitate any remaining waxes, which are then removed by filtration.

- Finally, the ethanol is evaporated to leave behind the highly concentrated jasmine absolute.

Extraction of Insect Cuticular Hydrocarbons

This protocol provides a non-destructive method for sampling CHCs from insects.

1. Solvent Washing:

- Individual or pooled insect specimens are briefly washed in a non-polar solvent, such as n-hexane, for a short duration (e.g., 1-5 minutes). This is sufficient to dissolve the CHCs from the cuticle without extracting internal lipids.

2. Sample Preparation:

- The hexane wash is carefully transferred to a clean vial.

- The solvent is evaporated under a gentle stream of nitrogen to concentrate the CHC extract.

- The residue is then redissolved in a small, precise volume of hexane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation and identification of trimethyloctane isomers.

1. Instrumentation:

- A high-resolution gas chromatograph coupled to a mass spectrometer is used.

- The GC is equipped with a capillary column (e.g., DB-5ms, HP-5ms) suitable for separating non-polar compounds.

2. GC Conditions:

- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

- Carrier Gas: Helium or hydrogen at a constant flow rate.

- Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300-320°C).

3. Mass Spectrometry Conditions:

- Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

- Scan Range: A mass-to-charge (m/z) range appropriate for detecting the molecular ion and characteristic fragments of C₁₁H₂₄ isomers (e.g., m/z 40-300).

4. Data Analysis:

- Identification: Isomers are identified by comparing their mass spectra and retention indices with those of authentic standards or with spectral libraries (e.g., NIST, Wiley). The fragmentation patterns of branched alkanes are characteristic and can be used to deduce the branching positions.

- Quantification: The abundance of each isomer can be determined by integrating the peak area of its corresponding chromatographic peak. For accurate quantification, an internal standard (e.g., a deuterated alkane) is typically added to the sample before analysis.

Visualizations

Experimental Workflow for Geochemical Analysis

Caption: A generalized workflow for the extraction and analysis of trimethyloctane isomers from geochemical samples.

Logical Flow for Insect Cuticular Hydrocarbon Analysis

Caption: A logical sequence for the analysis of cuticular hydrocarbons, including trimethyloctane isomers, from insect samples.

Biological Activity and Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the specific biological activities and signaling pathways associated with individual trimethyloctane isomers. While the broader class of branched alkanes is known to be involved in insect chemical communication, the precise roles of trimethyloctane isomers have not been elucidated.

The principle of stereoisomerism dictates that different spatial arrangements of atoms in a molecule can lead to distinct biological effects[2][17][18][19]. Therefore, it is plausible that different trimethyloctane isomers could have varying activities as pheromones or other semiochemicals. However, without specific studies, this remains a hypothesis. Future research in chemical ecology and sensory biology is needed to explore the potential roles of these compounds in mediating insect behavior and to investigate the olfactory receptors and neural pathways that may be involved in their detection.

Conclusion

Trimethyloctane isomers are naturally occurring branched alkanes predominantly found in geochemical sources such as crude oil and natural gas. Their presence in these complex mixtures is a result of the long-term transformation of ancient organic matter. While less common, they also exist in the biological realm, notably as minor components of some essential oils and potentially within the species-specific blend of insect cuticular hydrocarbons. The analysis of these isomers is heavily reliant on advanced chromatographic and spectrometric techniques, with GC-MS being the method of choice. Although quantitative data for specific trimethyloctane isomers is scarce, their study provides valuable insights into geochemistry and chemical ecology. The exploration of the specific biological activities of these isomers presents a promising, yet largely untapped, area for future scientific investigation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. scienceskool.co.uk [scienceskool.co.uk]

- 4. Methods for identifying and studying semiochemicals (Chapter 2) - Pheromones and Animal Behavior [cambridge.org]

- 5. Gas chromatography coupled to mass spectrometry for analyses of organic compounds and biomarkers as tracers for geological, environmental, and forensic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. lazaval.com.au [lazaval.com.au]

- 12. The Exotic Jasmine Absolute - History, Uses, and Benefits of Jasmine [newdirectionsaromatics.com]

- 13. Jasmine Absolute: Unveiling Its Composition, Cost, and Remarkable Benefits in Aromatherapy and Skincare [pureoilsindia.com]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Analyses of Petroleum Hydrocarbon Change and Transformation during Petroleum Weathering by Multiple Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

An In-depth Technical Guide to the Stereoisomers of 3,3,4-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,3,4-Trimethyloctane is a saturated hydrocarbon characterized by an eight-carbon chain with three methyl group substituents at the third and fourth positions. The specific arrangement of these substituents gives rise to chirality in the molecule, a fundamental concept in stereochemistry with significant implications in various scientific fields, particularly in pharmacology and materials science. The biological activity of chiral molecules is often highly dependent on their stereochemical configuration, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even toxic. Therefore, a thorough understanding of the stereoisomers of this compound is crucial for any research or development involving this compound.

Stereochemistry of this compound

The stereochemical properties of this compound are determined by the presence of a chiral center. A chiral center is a carbon atom that is bonded to four different groups.

Identification of the Chiral Center

In the structure of this compound, the carbon atom at the fourth position (C4) is a chiral center. The four different groups attached to C4 are:

-

A hydrogen atom (H)

-

A methyl group (-CH₃)

-

A tert-butyl group (-C(CH₃)₃) attached at C3

-

A butyl group (-CH₂CH₂CH₂CH₃) extending from C5 to C8

The carbon at the third position (C3) is not a chiral center because it is bonded to two identical methyl groups.

Enantiomers of this compound

Due to the single chiral center, this compound exists as a pair of non-superimposable mirror images called enantiomers. These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (R) and (S) isomers.

-

(4R)-3,3,4-Trimethyloctane

-

(4S)-3,3,4-Trimethyloctane

A 50:50 mixture of these two enantiomers is known as a racemic mixture or racemate.

Physicochemical Properties

While experimental data for the individual enantiomers of this compound are scarce, their expected properties can be inferred from the principles of stereochemistry. A racemic mixture of this compound is a colorless liquid.[1]

Table 1: Predicted and Known Properties of this compound and its Stereoisomers

| Property | Racemic this compound | (4R)-3,3,4-Trimethyloctane | (4S)-3,3,4-Trimethyloctane |

| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol | 156.31 g/mol | 156.31 g/mol |

| Boiling Point | Data not available | Expected to be identical to the (S)-enantiomer | Expected to be identical to the (R)-enantiomer |

| Melting Point | Data not available | Expected to be identical to the (S)-enantiomer | Expected to be identical to the (R)-enantiomer |

| Density | Data not available | Expected to be identical to the (S)-enantiomer | Expected to be identical to the (R)-enantiomer |

| Refractive Index | Data not available | Expected to be identical to the (S)-enantiomer | Expected to be identical to the (S)-enantiomer |

| Optical Rotation | 0° | Equal in magnitude but opposite in sign to the (S)-enantiomer | Equal in magnitude but opposite in sign to the (R)-enantiomer |

Enantiomers have identical physical properties such as boiling point, melting point, density, and refractive index in an achiral environment. Their key distinguishing feature is their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. A racemic mixture is optically inactive because the rotations of the two enantiomers cancel each other out.

Experimental Protocols

The synthesis and separation of the individual enantiomers of this compound require stereoselective techniques.

Enantioselective Synthesis

An enantioselective synthesis aims to produce a single enantiomer of a chiral product. A potential, though not specifically documented, synthetic route could involve the asymmetric reduction of a prochiral ketone precursor.

Protocol for Asymmetric Reduction (General Methodology):

-

Catalyst Preparation: A chiral catalyst, such as a metal complex with a chiral ligand (e.g., BINAP-Ru), is prepared in an appropriate solvent under an inert atmosphere.

-

Reaction Setup: The prochiral ketone precursor is dissolved in a suitable solvent (e.g., methanol, ethanol) in a reaction vessel.

-

Reduction: The chiral catalyst is added to the ketone solution. The mixture is then subjected to a reducing agent, such as hydrogen gas under pressure or a hydride source (e.g., isopropanol (B130326) in transfer hydrogenation).

-

Work-up: After the reaction is complete, the catalyst is removed by filtration or chromatography. The solvent is evaporated, and the resulting chiral alcohol is purified.

-

Deoxygenation: The hydroxyl group of the chiral alcohol is then removed through a deoxygenation procedure, such as a Barton-McCombie deoxygenation, to yield the desired alkane enantiomer.

Chiral Resolution of a Racemic Mixture

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. A common method is through the formation of diastereomers.

References

An In-depth Technical Guide to the Thermodynamic Stability of Highly Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the principles governing the thermodynamic stability of highly branched alkanes compared to their linear isomers. A deep understanding of molecular stability is paramount in fields ranging from catalysis to medicinal chemistry, where subtle differences in energy can dictate reaction outcomes and pharmacological activity. It is a well-established principle that branched alkanes are thermodynamically more stable than their straight-chain counterparts, a phenomenon evidenced by their lower heats of formation and combustion.[1][2] This stability arises from a complex interplay of steric and electronic factors within the molecule.

The Energetic Landscape: Why Branching Confers Stability

Contrary to simple models of steric hindrance, where branching might be assumed to introduce destabilizing crowding, the overall thermodynamic stability of alkanes increases with branching.[3] For isomeric alkanes, a more branched structure will generally exhibit a lower heat of combustion, indicating it existed in a lower, more stable energy state to begin with.[1][3][4] The origins of this enhanced stability are multifaceted and have been the subject of extensive computational and experimental investigation.

Several key factors contribute to this phenomenon:

-

Intramolecular Interactions and Energy Contributions : The stability of branched alkanes is not merely the absence of destabilizing forces but the presence of net stabilizing interactions. One prominent theory proposes that stabilizing 1,3-alkyl-alkyl interactions, termed "protobranching," contribute to the lower energy state of branched isomers.[2] For example, isobutane (B21531) possesses three of these stabilizing 1,3-interactions, while n-butane only has two.[2]

-

Steric and Quantum Effects : Advanced computational analyses using Density Functional Theory (DFT) have revealed a nuanced picture. These studies indicate that while branched alkanes are more "locally" congested, they possess less overall (or "global") destabilizing steric energy than linear alkanes.[2][5] This stabilization is, however, largely offset by a destabilizing quantum mechanical effect (related to Pauli repulsion) due to the more compact arrangement of nuclei and electrons.[2][5]

-

The Decisive Role of Electrostatics and Electron Correlation : With the steric and quantum energy terms largely canceling each other out, the decisive factors favoring branched alkanes are more favorable electrostatic interactions and electron correlation energy.[2][5] The more compact structure of a branched alkane leads to a net stabilization through these electronic effects.

Quantitative Analysis of Isomeric Alkane Stability

The most direct way to compare the thermodynamic stability of isomers is by examining their standard heats of combustion (ΔH°c) or standard heats of formation (ΔH°f). A more negative (or less positive) ΔH°f and a less negative ΔH°c both indicate greater thermodynamic stability. The data presented below for butane, pentane, and hexane (B92381) isomers clearly illustrate this trend. As the degree of branching increases, the heat of combustion becomes less negative, signifying a more stable molecule.

| Alkane Isomer | Structure | Heat of Combustion (ΔH°c) (kJ/mol) |

| Butane (C₄H₁₀) | ||

| n-Butane | CH₃CH₂CH₂CH₃ | -2877[5] |

| Isobutane (2-Methylpropane) | (CH₃)₃CH | -2868[5] |

| Pentane (C₅H₁₂) | ||

| n-Pentane | CH₃(CH₂)₃CH₃ | -3509[3] |

| Isopentane (2-Methylbutane) | (CH₃)₂CHCH₂CH₃ | -3506[3] |

| Neopentane (2,2-Dimethylpropane) | (CH₃)₄C | -3492[3] |

| Hexane (C₆H₁₄) | ||

| n-Hexane | CH₃(CH₂)₄CH₃ | -4163[4] |

| 2-Methylpentane | (CH₃)₂CH(CH₂)₂CH₃ | -4158[4] |

| 2,2-Dimethylbutane | (CH₃)₃CCH₂CH₃ | -4154[4] |

Methodologies for Determining Thermodynamic Stability

The thermodynamic data presented are determined through precise experimental techniques and increasingly sophisticated computational methods.

Experimental Protocol: Bomb Calorimetry

The standard experimental method for determining the heat of combustion for a liquid or solid organic compound is bomb calorimetry.

Objective: To measure the heat released (q) when a known mass of an alkane undergoes complete combustion in a constant-volume vessel (the "bomb"). This value is then used to calculate the molar enthalpy of combustion (ΔH°c).

Methodology:

-

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of the liquid alkane is weighed into a sample crucible. A fuse wire (e.g., iron or nickel-chromium) of known mass and combustion energy is placed in contact with the sample.

-

Calorimeter Assembly: The crucible is placed inside a high-pressure stainless steel vessel, the "bomb." The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atm to ensure complete combustion.

-

Isothermal Environment: The sealed bomb is submerged in a precisely measured quantity of water in an insulated outer container called a calorimeter. The entire system is allowed to reach thermal equilibrium, and the initial temperature (T_initial) is recorded with a high-precision thermometer.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The combustion reaction is highly exothermic, releasing heat that is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature is recorded at regular intervals until it reaches a maximum (T_final) and begins to cool.

-

Calculation:

-